1-[4-(Difluoromethoxy)phenyl]propan-1-one
Description
Contextualization of Difluoromethoxy Aryl Ketones in Modern Organic Synthesis
Difluoromethoxy aryl ketones, the chemical class to which 1-[4-(Difluoromethoxy)phenyl]propan-1-one belongs, are recognized as important intermediates in organic synthesis. The difluoromethoxy (-OCHF2) group can act as a lipophilic hydrogen bond donor and can enhance a molecule's metabolic stability and membrane permeability. These properties are highly desirable in the development of new pharmaceuticals and agrochemicals.
The synthesis of molecules containing the difluoromethoxy group has been an area of active research. The incorporation of this fluorine-containing motif can significantly alter the biological activity of a parent compound. Consequently, the development of synthetic methodologies to introduce the -OCHF2 group and the utilization of building blocks already containing this group are crucial aspects of modern organic and medicinal chemistry.
Overview of Contemporary Research Trajectories for this compound
Current research involving this compound is primarily focused on its application as a versatile starting material for the synthesis of a variety of molecular scaffolds. These research avenues are largely exploratory, aiming to generate libraries of novel compounds for biological screening. Key research trajectories include the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, as well as the synthesis of chiral alcohols.
Synthesis of Chalcones and Pyrazoline Derivatives:
One of the most prominent applications of this compound is in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for a wide range of heterocyclic compounds with diverse biological activities. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes yields the corresponding chalcone (B49325) derivatives. nih.gov
These chalcones can then be further reacted with hydrazine (B178648) hydrate (B1144303) to produce pyrazoline derivatives. rdd.edu.iqresearchgate.net Pyrazolines are five-membered heterocyclic compounds known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. dergipark.org.tr The synthesis of pyrazolines from chalcones derived from this compound represents a significant area of investigation for the discovery of new bioactive molecules. google.com
A generalized reaction scheme is presented below:
Step 1: Chalcone Synthesis this compound + Substituted Benzaldehyde → (E)-1-[4-(Difluoromethoxy)phenyl]-3-(substituted-phenyl)prop-2-en-1-one (Chalcone)
Step 2: Pyrazoline Synthesis Chalcone + Hydrazine Hydrate → 5-(Substituted-phenyl)-3-[4-(difluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazole (Pyrazoline)
Synthesis of Chiral Alcohols:
Another emerging research direction is the catalytic asymmetric reduction of this compound to produce chiral alcohols. Chiral alcohols are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals. nih.gov Various catalytic systems are being explored to achieve high enantioselectivity in this transformation. The resulting chiral propargylic alcohols can be used in further synthetic manipulations, such as intramolecular Pauson-Khand cycloadditions, to construct complex molecular architectures. nih.gov
The following table summarizes the key research trajectories and the potential applications of the resulting compounds.
| Research Trajectory | Precursor | Key Reaction | Resulting Compound Class | Potential Applications |
| Heterocycle Synthesis | This compound | Claisen-Schmidt Condensation | Chalcones | Intermediates for pyrazolines and other heterocycles |
| Heterocycle Synthesis | Chalcones | Cyclization with Hydrazine | Pyrazolines | Antimicrobial, Anti-inflammatory, Anticancer Agents |
| Asymmetric Synthesis | This compound | Catalytic Asymmetric Reduction | Chiral Alcohols | Chiral Building Blocks for Pharmaceuticals |
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h3-6,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRQQCHFLGGBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003070 | |
| Record name | 1-[4-(Difluoromethoxy)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501003070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83022-58-6 | |
| Record name | 1-[4-(Difluoromethoxy)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83022-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Difluoromethoxy)phenyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083022586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Difluoromethoxy)phenyl]propan-1-one | |
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| Record name | 1-[4-(difluoromethoxy)phenyl]propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.827 | |
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Chemical Transformations and Reactivity of 1 4 Difluoromethoxy Phenyl Propan 1 One
Reactivity of the Carbonyl Group
The carbonyl group (C=O) is the most reactive site for nucleophilic attack within the molecule. Due to the higher electronegativity of oxygen compared to carbon, the carbonyl bond is polarized, rendering the carbon atom electrophilic and susceptible to reaction with a wide array of nucleophiles. masterorganicchemistry.combyjus.com This reactivity is further enhanced by the electron-withdrawing nature of the difluoromethoxy group on the phenyl ring, which increases the partial positive charge on the carbonyl carbon. masterorganicchemistry.com
The ketone functionality of 1-[4-(Difluoromethoxy)phenyl]propan-1-one can be readily reduced to the corresponding secondary alcohol, 1-[4-(Difluoromethoxy)phenyl]propan-1-ol. This transformation is a cornerstone of carbonyl chemistry and is typically achieved using hydride-based reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com
| Reactant | Reagent | Product |
|---|---|---|
| This compound | 1. Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) 2. H₂O or H₃O⁺ workup | 1-[4-(Difluoromethoxy)phenyl]propan-1-ol |
The electrophilic carbonyl carbon is a prime target for a variety of nucleophiles beyond hydrides. libretexts.org These nucleophilic addition reactions convert the sp²-hybridized carbonyl carbon into an sp³-hybridized center, forming a tetrahedral intermediate. byjus.com The stability and subsequent reaction of this intermediate determine the final product.
Strong, irreversible nucleophiles like those found in Grignard reagents (R-MgX) or organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon, yielding a tertiary alcohol after an acidic workup. For example, reaction with methylmagnesium bromide would produce 2-[4-(difluoromethoxy)phenyl]butan-2-ol.
Other nucleophiles, such as the cyanide ion (CN⁻), can add reversibly to form cyanohydrins. byjus.com The reaction with primary amines leads to the formation of imines through a nucleophilic addition-elimination mechanism. byjus.com
| Nucleophile Type | Example Reagent | Intermediate/Product Class |
|---|---|---|
| Organometallic | Ethylmagnesium Bromide (CH₃CH₂MgBr) | Tertiary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) / KCN | Cyanohydrin |
| Primary Amine | Methylamine (CH₃NH₂) | Imine |
Aromatic Ring Functionalization and Substitution Chemistry
Given that the para position is already occupied, any electrophilic substitution would be directed to the positions ortho to the difluoromethoxy group (and meta to the propanoyl group). However, the combined deactivating nature of both substituents makes such reactions challenging, likely requiring harsh conditions. Potential transformations could include nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), which would yield products substituted at the 3 and/or 5 positions of the phenyl ring.
Chemical Behavior and Potential Transformations of the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) is a key functional group in medicinal chemistry, valued for its unique electronic properties and metabolic stability. mdpi.comnih.gov It is considered a bioisostere for hydroxyl (-OH) and thiol (-SH) groups and can act as a lipophilic hydrogen bond donor. mdpi.com
The group is generally robust and resistant to transformation under typical synthetic conditions. The carbon-fluorine bonds are exceptionally strong, and the aryl-ether linkage is also stable. Electronically, the group acts as a moderate electron-withdrawing substituent, influencing the reactivity of the rest of the molecule. researchgate.netnuph.edu.ua
While highly stable, potential transformations are conceivable under specific, often forcing, conditions. The C-H bond of the difluoromethoxy group is more acidic than a typical alkyl C-H bond due to the electronegativity of the adjacent fluorine atoms, suggesting it could be a site for radical generation or deprotonation with a very strong base. mdpi.comrsc.org Under harsh acidic or reductive conditions, cleavage of the aryl ether C-O bond could potentially occur. However, in most synthetic applications, the difluoromethoxy group is intended to remain intact to confer its desirable physicochemical properties to the target molecule. nih.gov
Role of 1 4 Difluoromethoxy Phenyl Propan 1 One As a Synthetic Intermediate and Building Block
Precursor in Complex Heterocyclic Synthesis
No specific examples were found in the scientific literature detailing the use of 1-[4-(Difluoromethoxy)phenyl]propan-1-one as a direct precursor in the synthesis of the following N-heterocycles.
Formation of N-Heterocycles (e.g., Pyrazoles, Isoxazoles, Pyrimidines)
While ketones are common starting materials for the synthesis of pyrazoles (via condensation with hydrazines), isoxazoles (via reaction with hydroxylamine), and pyrimidines (through multicomponent reactions), no studies were identified that specifically utilize this compound for these purposes.
Applications in Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a well-established method for preparing indoles from phenylhydrazines and a suitable ketone or aldehyde. google.comwikipedia.org Although this compound possesses the required ketone functionality, no published research demonstrates its application in this reaction to produce the corresponding difluoromethoxy-substituted indole.
Utilization in the Construction of Advanced Fused Ring Systems (e.g., condensed diazepines, quinolines)
The construction of fused ring systems like diazepines and quinolines often involves cyclocondensation reactions where ketones can serve as key building blocks. However, a review of the literature did not yield any specific instances of this compound being employed in the synthesis of condensed diazepines or quinoline (B57606) derivatives.
Contribution to the Synthesis of Polyfunctionalized Organic Molecules
The difluoromethoxy group is a valuable moiety in medicinal and materials chemistry. google.com Ketones are versatile intermediates that can be transformed into a variety of functional groups. Despite the potential for this compound to serve as a starting material for molecules bearing the difluoromethoxy group alongside other functionalities, no specific research articles were found that document its use in the synthesis of such polyfunctionalized organic molecules.
Mechanistic Insights into Intermediate Transformations
No mechanistic studies concerning the chemical transformations of this compound have been published. Elucidating the reaction mechanisms is fundamental to understanding and optimizing synthetic routes; however, without specific reactions reported, no such investigations are available.
Advanced Spectroscopic and Structural Elucidation of 1 4 Difluoromethoxy Phenyl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atomic nuclei within 1-[4-(difluoromethoxy)phenyl]propan-1-one.
The ¹H NMR spectrum of this compound provides a complete map of the proton environments. The spectrum is characterized by distinct signals for the ethyl group of the propanone side chain, the aromatic protons of the phenyl ring, and the unique proton of the difluoromethoxy group.
The ethyl group gives rise to two multiplets: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl protons (-CH₃). The quartet appears further downfield due to the deshielding effect of the adjacent carbonyl group.
The para-substituted phenyl ring displays a typical AA'BB' system, resulting in two doublets. The protons ortho to the acyl group are shifted downfield compared to the protons ortho to the difluoromethoxy group due to the electron-withdrawing nature of the carbonyl.
A key feature in the spectrum is the signal for the proton of the difluoromethoxy (-OCHF₂) moiety. This proton is coupled to the two adjacent fluorine atoms, resulting in a characteristic triplet with a large coupling constant (²JH-F), typically in the range of 73-75 Hz. This signal is found significantly downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.01 | Doublet | ~8.8 | 2H | Ar-H (ortho to C=O) |
| ~7.20 | Doublet | ~8.8 | 2H | Ar-H (ortho to OCHF₂) |
| ~6.65 | Triplet | ~74.0 | 1H | OCHF₂ |
| ~3.05 | Quartet | ~7.2 | 2H | -C(O)CH₂CH₃ |
Note: Data are predicted based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, with the exception of the difluoromethoxy carbon, which is split by the two fluorine atoms.
The carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (~198-200 ppm). The carbons of the aromatic ring appear in the typical range of ~115-160 ppm. The carbon atom attached to the difluoromethoxy group (C-O) shows a higher chemical shift due to the electronegativity of the oxygen. The difluoromethoxy carbon itself (-OCHF₂) appears as a triplet due to one-bond carbon-fluorine coupling (¹JC-F). The aliphatic carbons of the propyl chain appear at the highest field.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Splitting (due to F) | Assignment |
|---|---|---|
| ~199.0 | - | C=O |
| ~152.0 | - | Ar-C (C-OCHF₂) |
| ~131.5 | - | Ar-C (ortho to C=O) |
| ~130.0 | - | Ar-C (ipso to C=O) |
| ~119.0 | - | Ar-C (ortho to OCHF₂) |
| ~115.5 | Triplet | OCHF₂ |
| ~32.0 | - | -C(O)CH₂CH₃ |
Note: Data are predicted based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. diva-portal.org For this compound, the ¹⁹F NMR spectrum provides unambiguous confirmation of the difluoromethoxy group. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this experiment is often straightforward. diva-portal.org
The two chemically equivalent fluorine atoms of the -OCHF₂ group are coupled to the single adjacent proton. This coupling results in a doublet in the ¹⁹F NMR spectrum, with a large two-bond coupling constant (²JH-F) that mirrors the coupling observed in the ¹H NMR spectrum. The chemical shift for difluoromethoxy groups typically falls in the range of -80 to -85 ppm relative to a CFCl₃ standard.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
Note: Data are predicted based on analogous structures.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a key cross-peak would be observed between the methylene quartet (~3.05 ppm) and the methyl triplet (~1.22 ppm) of the propanoyl group, confirming their connectivity. huji.ac.il Weaker, long-range correlations might also be visible between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). HSQC would show correlations between:
The aromatic protons at ~8.01 ppm and ~7.20 ppm with their respective aromatic carbons.
The difluoromethoxy proton at ~6.65 ppm and the -OCHF₂ carbon at ~115.5 ppm.
The methylene protons at ~3.05 ppm and the methylene carbon at ~32.0 ppm.
The methyl protons at ~1.22 ppm and the methyl carbon at ~8.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) C-H correlations, which is crucial for piecing together different fragments of the molecule. emerypharma.com Key expected correlations include:
From the methylene protons (~3.05 ppm) to the carbonyl carbon (~199.0 ppm) and the ipso-aromatic carbon.
From the aromatic protons ortho to the carbonyl group (~8.01 ppm) to the carbonyl carbon.
From the proton of the difluoromethoxy group (~6.65 ppm) to the aromatic carbon to which the group is attached (~152.0 ppm).
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent feature is the strong absorption band for the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1700 cm⁻¹. The aromatic ring gives rise to C=C stretching vibrations in the 1500-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The difluoromethoxy group is characterized by strong C-F stretching bands, usually found in the 1000-1200 cm⁻¹ region, and the C-O-C ether linkage also shows a strong stretching band in a similar region. The aliphatic C-H bonds of the ethyl group exhibit stretching vibrations just below 3000 cm⁻¹.
Table 4: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2980 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Ketone) |
| ~1600, 1500 | Medium-Strong | Aromatic C=C Stretch |
| ~1220 | Strong | C-O-C Stretch (Aryl Ether) |
Note: Data are predicted based on characteristic functional group frequencies.
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. When applied to this compound, the resulting spectrum would be characterized by a series of bands corresponding to specific functional groups and skeletal vibrations within the molecule.
The analysis, aided by computational methods like Density Functional Theory (DFT) for similar molecules, allows for the precise assignment of these vibrational frequencies. nih.gov Key expected Raman shifts would include:
Carbonyl (C=O) Stretching: A strong, characteristic band is anticipated in the 1680-1700 cm⁻¹ region, typical for aryl ketones.
Aromatic Ring Vibrations: Multiple bands would appear in the 1400-1600 cm⁻¹ range, corresponding to the C=C stretching vibrations of the benzene (B151609) ring. A sharp band near 1000 cm⁻¹ for the ring breathing mode is also expected.
Difluoromethoxy (OCF₂H) Group: The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong bands, typically found in the 1050-1150 cm⁻¹ region. The C-H stretch of this group would be observed near 2900-3000 cm⁻¹.
Alkyl Chain Vibrations: The propanoyl side chain would exhibit C-H stretching modes (symmetric and asymmetric) in the 2850-2980 cm⁻¹ region and bending vibrations at lower frequencies.
Table 1: Predicted Raman Spectroscopy Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |
| Carbonyl (C=O) Stretch | 1680-1700 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Strong |
| C-H Bend (Aliphatic) | 1350-1470 | Medium |
| C-O-C Stretch | 1200-1250 | Strong |
| C-F Stretch | 1050-1150 | Strong |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov For this compound (C₁₀H₁₀F₂O₂), the expected exact mass can be calculated, allowing for unambiguous formula confirmation.
Electron ionization (EI) would likely induce characteristic fragmentation patterns that reveal the molecule's structure. The fragmentation analysis is predicted based on the established behavior of similar ketones, such as propiophenone. nist.gov The molecular ion peak (M⁺) would be observed, and subsequent fragmentation would likely proceed via two main pathways:
Alpha-Cleavage: Loss of the ethyl radical (•CH₂CH₃) is a highly probable fragmentation pathway for acylbenzenes, leading to the formation of a stable 4-(difluoromethoxy)benzoyl cation.
McLafferty Rearrangement: While less common for this specific structure, if applicable, it would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene).
Table 2: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |
|---|---|---|
| [C₁₀H₁₀F₂O₂]⁺ | Molecular Ion (M⁺) | 200.0649 |
| [C₈H₅F₂O₂]⁺ | α-cleavage (Loss of •C₂H₅) | 171.0257 |
| [C₇H₅O]⁺ | Loss of •CHF₂O from benzoyl cation | 105.0340 |
X-ray Crystallography
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu
Single Crystal X-ray Diffraction (SCXRD) for Absolute Molecular Geometry and Conformation
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic coordinates of a molecule. youtube.com While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, provides insight into the expected geometry. nih.gov
The SCXRD data would confirm:
The planarity of the phenyl ring.
The bond lengths and angles of all constituent atoms. For instance, the C=O bond of the ketone would be approximately 1.22 Å, while the C-F bonds in the difluoromethoxy group would be around 1.35 Å.
The conformation of the molecule, particularly the torsion angle between the plane of the phenyl ring and the carbonyl group. This angle is influenced by steric hindrance and electronic effects.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. researchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. researchgate.netnih.gov For this compound, the crystal packing would likely be stabilized by a combination of the following forces:
C-H···O Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor, likely forming weak hydrogen bonds with C-H donors from the alkyl chains and aromatic rings of neighboring molecules.
π-π Stacking: The aromatic rings may engage in offset or slipped π-π stacking interactions, a common feature in the crystal packing of phenyl-containing compounds.
Hirshfeld surface analysis of a related compound containing the 4-(difluoromethoxy)phenyl moiety showed that H···H, F···H, O···H, and C···H contacts were the major contributors to crystal packing. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show distinct absorption bands characteristic of its chromophores. The primary chromophore is the 4-(difluoromethoxy)benzoyl system.
Based on analogous compounds like propiophenone, two main electronic transitions are anticipated: nist.gov
n → π* Transition: This is a lower-energy, lower-intensity (forbidden) transition involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band is typically observed around 320 nm.
π → π* Transition: This is a higher-energy, high-intensity (allowed) transition involving the promotion of an electron from a π bonding orbital of the aromatic ring and carbonyl group to a π* anti-bonding orbital. This absorption band is expected to appear around 240-250 nm. science-softcon.de
The difluoromethoxy group, being an electron-donating group via resonance, may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted propiophenone.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Chromophore |
|---|---|---|---|
| π → π* | ~245 | High | Benzoyl group |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) states of those elements within the top few nanometers of a material's surface. libretexts.org An XPS analysis of this compound would provide quantitative information about the carbon, oxygen, and fluorine atoms. fu-berlin.de
High-resolution scans of the C 1s, O 1s, and F 1s regions would allow for the deconvolution of peaks, revealing the different chemical environments of each element.
C 1s Spectrum: The carbon spectrum would be the most complex, resolvable into several peaks corresponding to C-C/C-H in the aromatic ring and alkyl chain (~284.8 eV), C-O from the ether linkage (~286.5 eV), C=O of the ketone (~288.0 eV), and the O-CF₂-H carbon at a higher binding energy due to the strong electron-withdrawing effect of the two fluorine atoms (~291 eV).
O 1s Spectrum: The oxygen spectrum would show two distinct peaks: one for the ether oxygen (C-O-C) and one for the carbonyl oxygen (C=O), separated by a small chemical shift.
F 1s Spectrum: A single, strong peak would be observed in the F 1s region, characteristic of covalent C-F bonds, typically around 688-689 eV.
This detailed analysis confirms the presence of all expected functional groups and provides an empirical validation of the molecular structure. nih.gov
Table 4: Predicted XPS Binding Energies for this compound
| Element (Core Level) | Chemical Environment | Predicted Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H | ~284.8 |
| C 1s | C-O | ~286.5 |
| C 1s | C=O | ~288.0 |
| C 1s | O-CF₂-H | ~291.0 |
| O 1s | C=O | ~531.5 |
| O 1s | C-O -C | ~533.0 |
Theoretical and Computational Investigations of 1 4 Difluoromethoxy Phenyl Propan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and electronic characteristics with high accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1-[4-(Difluoromethoxy)phenyl]propan-1-one, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve reliable results.
Conformational analysis is a critical part of this process, as the molecule possesses several rotatable bonds, primarily around the propanone and difluoromethoxy groups. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformer—the most stable and thus most probable shape of the molecule. The optimized geometric parameters, such as bond lengths and angles, provide the foundational data for all other computational analyses.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C=O (Ketone) | 1.215 |
| C-O (Ether) | 1.370 | |
| C-F | 1.365 | |
| C-C (Phenyl Ring) | 1.390 - 1.405 | |
| Bond Angle | C-C-C (Propanone) | 118.5 |
| O=C-C (Phenyl) | 120.2 | |
| F-C-F | 105.5 |
Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule. wisc.eduq-chem.com It translates the complex, delocalized molecular orbitals obtained from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. wisc.eduq-chem.com This analysis provides insights into atomic charges, hybridization, and the stabilizing effects of electron delocalization.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(2) O (ether) | π(C-C) (phenyl) | 22.5 |
| π(C-C) (phenyl) | π(C=O) (ketone) | 18.7 |
| σ(C-H) | σ*(C-F) | 3.2 |
Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding intensities can be predicted. researchgate.net These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using a scaling factor.
A crucial step in the analysis is assigning the calculated vibrational modes to specific types of molecular motion (e.g., stretching, bending, or torsion). This is accomplished using Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate to a given normal mode, allowing for unambiguous assignments. For this molecule, key vibrational modes would include the C=O stretch of the ketone, the symmetric and asymmetric C-F stretches of the difluoromethoxy group, and various phenyl ring stretching and bending modes.
| Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Assignment (PED %) |
|---|---|---|---|
| ν(C=O) | 1725 | 1685 | C=O stretch (85%) |
| ν(C-C)ring | 1630 | 1595 | Phenyl C-C stretch (70%) |
| νas(C-F) | 1185 | 1150 | Asymmetric C-F stretch (80%) |
| νs(C-F) | 1120 | 1090 | Symmetric C-F stretch (75%) |
Predicting Nuclear Magnetic Resonance (NMR) spectra is another key application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts, typically referenced against a standard compound like Tetramethylsilane (TMS).
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C=O | 198.5 | 197.2 |
| C-O (phenyl) | 153.1 | 152.0 |
| CHF₂ | 116.5 (t) | 115.8 (t) |
| C-ipso (phenyl) | 131.8 | 130.5 |
Intermolecular Interaction Analysis
While quantum chemical calculations excel at describing individual molecules, understanding the condensed phases (liquids and solids) requires an analysis of the forces between molecules.
This compound lacks conventional hydrogen bond donors (like O-H or N-H). However, it can participate in weaker, non-conventional hydrogen bonds. The electronegative oxygen atom of the carbonyl group and the fluorine atoms of the difluoromethoxy group can act as hydrogen bond acceptors. The hydrogen atoms attached to the phenyl ring and the alkyl chain, while only weakly acidic, can act as donors.
These weak C-H···O and C-H···F interactions, though individually modest, can collectively play a significant role in determining the crystal packing and physical properties of the compound. Computational methods can identify and characterize these interactions by analyzing the geometry of molecular dimers or clusters extracted from a predicted crystal lattice. Key parameters such as the H···O/F distance and the C-H···O/F angle are used to classify these contacts. The interaction energies can be quantified to determine their contribution to the stability of the solid-state structure.
| Interaction Type | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| C(phenyl)-H···O=C | 2.35 | 155 | -2.1 |
| C(alkyl)-H···F-C | 2.48 | 140 | -1.5 |
Investigation of Pi-Stacking (π-π) Interactions
While specific experimental or computational studies on the π-stacking interactions of this compound are not extensively documented in publicly available literature, the behavior can be inferred from the electronic nature of its substituted phenyl ring. The difluoromethoxy group (-OCF₂H) acts as a moderate electron-withdrawing substituent, which influences the quadrupole moment of the aromatic ring.
In π-stacking interactions, the electrostatic potential of the aromatic rings plays a crucial role. Electron-withdrawing substituents tend to decrease the electron density of the π-system, making the face of the aromatic ring more electron-deficient (π-acidic). This can lead to favorable stacking interactions with electron-rich aromatic systems. In the case of this compound interacting with itself, a slipped-parallel or T-shaped arrangement would be expected to be more favorable than a face-to-face stacking, in order to minimize electrostatic repulsion and maximize favorable interactions between the quadrupole moments. The presence of the fluorine atoms can also lead to specific interactions that influence the geometry of stacking, such as interactions between the fluorine atoms and the aromatic protons of an adjacent molecule.
Theoretical studies on similar fluorinated aromatic molecules have shown that the introduction of fluorine can significantly alter the nature of π-π stacking. For instance, in phenyl-perfluorophenyl stacking, a strong face-to-face interaction is often observed due to the complementary electrostatic nature of the electron-rich phenyl ring and the electron-poor perfluorophenyl ring. While the difluoromethoxy group is less electron-withdrawing than a perfluorinated ring, it still modulates the electrostatic potential of the phenyl ring in this compound, which would be a key factor in its stacking behavior with other aromatic systems.
Assessment of Other Non-Covalent Interactions
Beyond π-stacking, the structure of this compound allows for a range of other non-covalent interactions that can be investigated computationally. wikipedia.org These interactions are critical in determining the compound's crystal packing, solvation properties, and interactions with biological targets.
Key potential non-covalent interactions include:
Hydrogen Bonding: The carbonyl oxygen of the propanone moiety is a hydrogen bond acceptor. In the presence of suitable donors, such as water or alcohols, O-H···O=C hydrogen bonds would be a dominant intermolecular interaction. ontosight.ai
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and fluorine atoms. The carbonyl group and the difluoromethoxy group both contribute to this dipole, leading to strong dipole-dipole interactions in the condensed phase.
Halogen Bonding: Although typically associated with heavier halogens, fluorine can participate in halogen bonding, especially when the carbon atom it is attached to is electron-deficient. rsc.org Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis could elucidate the nature and strength of any potential C-F···O or C-F···π interactions. rsc.org
Computational studies on related molecules, such as 2,4-dioxo-4-phenylbutanoic acid complexes, have utilized quantum chemical calculations to explore the structural and electronic outcomes of non-covalent interactions. rsc.orgtandfonline.com Similar methodologies could be applied to this compound to quantify the energetic contributions of these various interactions.
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netmdpi.commdpi.com For this compound, QSPR studies could be employed to predict properties such as boiling point, solubility, and chromatographic retention times. The development of such models relies on the calculation of molecular descriptors that encode structural, electronic, and topological features of the molecule.
For a QSPR model of aromatic ketones, key descriptors would likely include: researchgate.net
Electronic Descriptors: Dipole moment, polarizability, and atomic charges. The electronic influence of the difluoromethoxy group would be a critical parameter.
Topological Descriptors: Molecular connectivity indices and shape indices that describe the size and branching of the molecule.
Quantum Chemical Descriptors: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity and spectral properties.
Influence of the Difluoromethoxy Moiety on Molecular Electronic Properties
The difluoromethoxy group (-OCF₂H) significantly influences the electronic properties of the phenyl ring in this compound. This moiety is known to be moderately electron-withdrawing, which can be quantified by Hammett constants. These constants describe the inductive (σI) and resonance (σR) effects of a substituent.
The table below compares the Hammett constants of the difluoromethoxy group with other related substituents.
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |
| -OCH₃ | +0.25 | -0.42 |
| -OCF₂H | +0.43 | +0.04 |
| -OCF₃ | +0.54 | +0.07 |
| -CF₃ | +0.42 | +0.11 |
Note: Data is compiled from various sources for comparative purposes. Exact values may vary depending on the experimental or computational method used.
Stereochemical Considerations and Enantiomeric Purity (if chiral centers are introduced in derivatives)
This compound itself is an achiral molecule. However, chemical transformations can introduce a chiral center, leading to the formation of enantiomers. For example, the reduction of the ketone functionality to a secondary alcohol would create a chiral center at the carbon bearing the hydroxyl group.
In such cases, the resulting product would be a racemic mixture of (R)- and (S)-enantiomers. The separation and analysis of these enantiomers would be crucial, as they may exhibit different biological activities or physical properties. The determination of enantiomeric purity is a critical aspect of stereochemistry. rug.nllibretexts.org
Several methods can be employed to determine the enantiomeric purity of chiral derivatives of this compound:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique where the enantiomers are separated on a chiral stationary phase. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to induce different chemical shifts for the nuclei of the two enantiomers, allowing for their quantification. libretexts.org
Gas Chromatography (GC) on a Chiral Column: For volatile derivatives, this method can effectively separate and quantify enantiomers.
The development of enantioselective syntheses for such chiral derivatives would be a significant goal, aiming to produce one enantiomer in high excess. acs.org
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. rsc.orgplu.mx For this compound, reaction mechanism simulations could be applied to understand various transformations involving the ketone group or the aromatic ring.
For instance, the mechanism of nucleophilic addition to the carbonyl group could be modeled using Density Functional Theory (DFT) or other quantum mechanical methods. vub.be Such simulations would involve:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction pathway are optimized to find their lowest energy conformations.
Transition State Searching: The transition state, which is the highest energy point along the reaction coordinate, is located. The structure of the transition state provides insights into the geometry of the reacting molecules at the point of bond making and breaking.
Calculation of Activation Energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is related to the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.
While specific reaction mechanism simulations for this compound are not widely reported, theoretical studies on the reactions of other ketones and aromatic compounds demonstrate the utility of these computational approaches in understanding reaction selectivity and kinetics. rsc.orgvub.be
Q & A
Q. What are the common synthetic routes for 1-[4-(Difluoromethoxy)phenyl]propan-1-one, and how are reaction conditions optimized?
Answer: The synthesis typically involves Friedel-Crafts acylation or ketone functionalization. For example:
- Friedel-Crafts Approach : Reacting 4-(difluoromethoxy)benzene with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
- Cross-Coupling Strategies : Palladium-catalyzed coupling of aryl halides with propanone derivatives, as seen in analogous syntheses of 1-(4-substituted phenyl)propan-1-ones using Grubbs-2 catalyst or BF₃·Et₂O .
Q. Key Optimization Parameters :
Q. How is the structural integrity of this compound confirmed experimentally?
Answer: Multi-spectroscopic techniques are employed:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- δ 1.2–1.3 ppm (triplet, CH₃ of propanone).
- δ 3.9–4.1 ppm (quartet, CH₂ adjacent to ketone).
- Aromatic protons split due to difluoromethoxy substitution .
- ¹³C NMR : Ketone carbonyl at ~205–210 ppm; CF₂O group at ~110–120 ppm .
- HRMS : Exact mass analysis (e.g., [M+Na]⁺ at m/z 265.0999) confirms molecular formula .
Data Interpretation Challenge :
Overlapping aromatic signals in NMR can be resolved via 2D experiments (e.g., COSY, HSQC) .
Q. What are the stability considerations for the difluoromethoxy group during storage and reactions?
Answer: The CF₂O group is sensitive to hydrolysis and thermal degradation. Key findings:
- Hydrolysis Risk : Avoid protic solvents (e.g., H₂O, alcohols) at high temperatures; use anhydrous DCM or THF .
- Thermal Stability : Decomposition observed >80°C; reactions should be conducted below 50°C .
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of this compound derivatives?
Answer: Yield optimization strategies include:
- Catalyst Screening : Grubbs-2 catalyst improved yields to 87% in analogous ketone syntheses .
- Purification Methods : Gradient column chromatography (hexane:EtOAc) resolves by-products from incomplete acylation .
- Protecting Groups : Temporary protection of the difluoromethoxy group (e.g., silylation) prevents side reactions .
Case Study :
In Fischer indolization of 1-[4-(benzoyl)phenyl]propan-1-one, BF₃·Et₂O increased product yield to >95% by enhancing electrophilicity .
Q. How are unexpected by-products analyzed when synthesizing this compound?
Answer: By-products arise from:
- Incomplete Acylation : Detected via TLC (Rf = 0.3–0.4 in hexane:EtOAc 4:1) .
- Oxidation of CF₂O : Identified by ¹⁹F NMR (δ -110 ppm for CF₂O → δ -80 ppm for CF₂OOH) .
Q. Resolution Workflow :
LC-MS : Quantifies impurities.
Preparative HPLC : Isolates by-products for structural analysis .
Q. What mechanistic insights guide the design of derivatives for biological activity screening?
Answer: Derivative design focuses on:
- Electron-Withdrawing Effects : The CF₂O group enhances electrophilicity, improving binding to biological targets (e.g., enzymes) .
- Steric Modifications : Substituents at the propanone position (e.g., methyl, phenyl) alter pharmacokinetics, as seen in Plasmodium studies .
Example :
1-(4-(4-Fluorobenzyl)phenyl)propan-1-one showed antimalarial activity by targeting NADH:quinone oxidoreductase .
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
Answer: Common issues and solutions:
- Signal Splitting in ¹H NMR : Use deuterated solvents (e.g., CDCl₃) and variable-temperature NMR to reduce coupling artifacts .
- Mass Spec Fragmentation : Compare with HRMS libraries (e.g., PubChem CID 79735) to confirm fragmentation patterns .
Case Study :
In 1-(4-Methoxybenzyl)propan-1-one, ambiguous aromatic signals were resolved via NOESY correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
